Product packaging for 6-(Trifluoromethyl)piperidin-2-one(Cat. No.:CAS No. 1394040-82-4)

6-(Trifluoromethyl)piperidin-2-one

Cat. No.: B3017155
CAS No.: 1394040-82-4
M. Wt: 167.131
InChI Key: DIJXEGUOBRBICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Trifluoromethyl)piperidin-2-one, with the molecular formula C6H8F3NO and a molecular weight of 167.13 g/mol, is a specialized piperidinone derivative of high interest in medicinal and organic chemistry research . This compound serves as a versatile building block (synthon) for the synthesis of more complex, biologically active molecules. Its value stems from the presence of the trifluoromethyl (CF3) group, a common motif used to fine-tune the properties of lead compounds by enhancing their metabolic stability, lipophilicity, and membrane permeability . As a lactam, the 2-one moiety provides a handle for further chemical transformations, allowing researchers to create diverse libraries of α-trifluoromethyl piperidine derivatives, which are privileged structures in pharmaceutical research . Primary research applications for this compound and its analogs include its use as a key intermediate in the synthesis of α-trifluoromethyl piperidines through reduction pathways, and its role in ring-expansion or cyclization strategies to access functionalized nitrogen heterocycles . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F3NO B3017155 6-(Trifluoromethyl)piperidin-2-one CAS No. 1394040-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJXEGUOBRBICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Trifluoromethyl Piperidin 2 One

Strategies Involving Six-Membered Cyclic Precursors

The construction of the 6-(trifluoromethyl)piperidin-2-one scaffold frequently begins with a pre-formed six-membered ring, which is then chemically altered to yield the desired product.

Catalytic Hydrogenation of Trifluoromethyl Pyridinones

A prevalent method for synthesizing this compound and its derivatives is the catalytic hydrogenation of the corresponding 6-(trifluoromethyl)pyridin-2-ones. thieme-connect.commdpi.com This approach reduces the carbon-carbon double bonds within the pyridinone ring to form the saturated piperidinone structure.

The choice of catalyst and reaction conditions is critical for the successful hydrogenation of trifluoromethyl pyridinones. Palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst for this transformation. thieme-connect.comresearchgate.net The reaction is typically carried out under a hydrogen gas atmosphere, with the pressure and temperature being important parameters to control.

For instance, the hydrogenation of various 3-amino-6-(trifluoromethyl)pyridin-2(1H)-ones has been successfully achieved using 5% Pd/C as the catalyst. thieme-connect.com The solvent choice is often dependent on the solubility of the starting pyridinone. Methanol (B129727) is a suitable solvent for some substrates, while others with lower solubility may require the use of tetrahydrofuran (B95107) (THF). thieme-connect.com The reaction conditions can be demanding, with some N-unsubstituted pyridinones necessitating more forceful conditions and extended reaction times compared to their N-substituted counterparts. thieme-connect.com

Hydrogenation of 6-(Trifluoromethyl)pyridin-2(1H)-ones
SubstrateCatalystSolventConditionsProductYield
3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one5% Pd/CMethanolH2, forcing conditions3-Amino-6-(trifluoromethyl)piperidin-2-oneModerate
N-Substituted 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-ones5% Pd/CTHFH2N-Substituted 3-Amino-6-(trifluoromethyl)piperidin-2-onesGood

The hydrogenation of substituted trifluoromethyl pyridinones can lead to the formation of stereoisomers. The diastereoselectivity of the reduction is significantly influenced by the substituents present on the pyridinone ring. thieme-connect.comresearchgate.net For example, in the hydrogenation of 3-amino-6-(trifluoromethyl)pyridin-2(1H)-ones, the nature of the substituent on the nitrogen atom plays a crucial role in determining the stereochemical outcome. thieme-connect.com The formation of cis and trans isomers is often observed, and the ratio between them can be controlled to some extent by the reaction conditions and the specific substrate structure.

Regioselectivity, which is the preference for the reduction of a particular double bond in the ring, is also a key consideration. In the case of pyridinones, the reduction typically targets the carbon-carbon double bonds of the heterocyclic ring, leaving the carbonyl group of the lactam intact. thieme-connect.com

Substituents on the pyridinone ring have a marked effect on both the rate and selectivity of the hydrogenation reaction. thieme-connect.comresearchgate.net N-substituted pyridinones generally undergo reduction more readily than their N-unsubstituted analogs. thieme-connect.com The electronic and steric properties of the substituents can influence the adsorption of the molecule onto the catalyst surface, thereby affecting the efficiency and stereochemical course of the hydrogenation. For instance, bulky substituents may hinder the approach of the substrate to the catalyst, potentially leading to lower reaction rates or altered selectivity.

Transformations from δ-Lactam Derivatives

An alternative synthetic route involves the introduction of the trifluoromethyl group onto a pre-existing δ-lactam (piperidin-2-one) scaffold. mdpi.com

This strategy often proceeds through the formation of an enamine intermediate from the parent δ-lactam. The enamine then serves as a nucleophile to react with an electrophilic trifluoromethylating agent. mdpi.com For example, a δ-lactam can be treated with trichloroborane and an excess of trifluoromethyl bromide (CF3Br) to generate an enamine in situ. This enamine is then attacked by the CF3- anion, leading to the formation of a trifluoromethylated intermediate that, after elimination, yields the desired α-trifluoromethyl enamine. Subsequent reduction of this enamine would provide the this compound. mdpi.com

Reduction of Substituted Pyridinium (B92312) Salts

The reduction of pyridinium salts presents another viable route to trifluoromethyl-substituted piperidines. liverpool.ac.ukrsc.org Asymmetric hydrogenation of pyridinium salts is a powerful method for obtaining chiral piperidines. liverpool.ac.ukmdpi.com For instance, 2-substituted pyridinium salts can be asymmetrically hydrogenated using an iridium(I) catalyst with a P,N-ligand. mdpi.com The reaction is believed to proceed through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the stereoselective protonation of an enamine intermediate. mdpi.com

Zhou and co-workers have demonstrated the synthesis of trifluoromethyl-substituted piperidines with multiple stereogenic centers in a single step via the reduction of pyridines. liverpool.ac.uk The presence of a trifluoromethyl group can enhance the reactivity of the pyridine (B92270) ring towards hydrogenation due to its electron-withdrawing nature. rsc.org In some cases, the asymmetric hydrogenation of 3-(trifluoromethyl)pyridinium hydrochloride has been achieved under relatively harsh conditions (1200 psi H₂ and 80 °C). rsc.org

SubstrateCatalyst/ReagentsProductKey FeaturesReference(s)
2-Substituted Pyridinium SaltsIridium(I) with P,N-ligandChiral PiperidinesAsymmetric hydrogenation mdpi.com
Pyridines with CF₃ groupNot specifiedTrifluoromethyl-substituted piperidinesMultiple stereocenters in one step liverpool.ac.uk
3-(Trifluoromethyl)pyridinium hydrochlorideNot specifiedChiral Piperidine (B6355638)High pressure and temperature required rsc.org

De Novo Cyclization Approaches

Intramolecular Mannich-Type Reactions

Intramolecular Mannich-type reactions provide a powerful tool for the construction of the piperidinone ring. beilstein-journals.org This method involves the cyclization of an iminium ion, which is attacked by a nucleophile within the same molecule. mdpi.com A diastereoselective synthesis of 2-trifluoromethylpiperidines can be achieved starting from a trifluoromethyl amine. Condensation with an aldehyde forms an imine, which is then converted to an iminium intermediate under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene), leading to cyclization. mdpi.com

The versatility of this approach is demonstrated in the synthesis of heavily decorated 5-nitropiperidin-2-ones through a nitro-Mannich/lactamization cascade. beilstein-journals.org This cascade allows for the direct and stereoselective formation of the piperidinone ring. beilstein-journals.org

Diastereoselective Control in Intramolecular Mannich Processes

Significant diastereoselective control can be exerted in intramolecular Mannich reactions. The stereochemical outcome is often influenced by the reaction conditions and the nature of the substrates. For example, in the nitro-Mannich/lactamization cascade, high diastereocontrol is generally observed. beilstein-journals.org This control is attributed to the nitro-Mannich step being highly diastereoselective, with the subsequent lactamization having no effect on the final stereochemistry. beilstein-journals.org In some cases, the final step of the cascade, the δ-lactam ring formation, is irreversible, which also contributes to the observed diastereoselectivity. beilstein-journals.org

An interesting case involves the reaction of a diastereomerically pure Michael adduct with an imine, which resulted in a nitropiperidinone with cis relative stereochemistry as a single diastereomer. beilstein-journals.org

Aza Diels-Alder Reactions

The aza-Diels-Alder reaction is a [4+2] cycloaddition that serves as an efficient method for constructing unsaturated six-membered nitrogen-containing heterocycles, which can be precursors to piperidinones. mdpi.comresearchgate.netwikipedia.org In this reaction, an imine can act as the dienophile, but its activation is often necessary, either through electron-withdrawing substituents or by a Lewis acid. mdpi.com For instance, imines with multiple electron-withdrawing groups are highly reactive and undergo aza-Diels-Alder reactions at low temperatures with various dienes to produce unsaturated piperidines in good yields. mdpi.com

Stereoselective Aza Diels-Alder Cycloadditions for Piperidinone Formation

Stereoselectivity in aza-Diels-Alder reactions is a crucial aspect for the synthesis of complex piperidinone structures. The reaction can proceed with good diastereoselectivity, often favoring the endo product. mdpi.com Furthermore, when an optically active sulfinamine is used to generate the imine in situ, the resulting cycloadduct can be obtained with high enantioselectivity. mdpi.com

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise. wikipedia.org When the imine nitrogen is protonated or coordinated to a strong Lewis acid, the reaction tends to follow a stepwise Mannich-Michael pathway. wikipedia.org The use of chiral Lewis acids can lead to high enantioselectivity in these reactions. dntb.gov.ua For example, a niobium-based chiral Lewis acid has been shown to be a highly effective catalyst for the aza-Diels-Alder reactions of imines with Danishefsky's diene, yielding products with high enantioselectivity for both aromatic and aliphatic imines. dntb.gov.ua

DieneDienophile (Imine)Catalyst/ConditionsProductStereoselectivityReference(s)
Various DienesImines with 3 electron-withdrawing groupsLow temperatureUnsaturated piperidinesGood yields mdpi.com
Iso-butyl vinyl etherSulfinimine intermediateIn situ generationTrifluoromethyl-piperidineGood diastereoselectivity (endo), high enantioselectivity with chiral sulfinamine mdpi.com
Danishefsky's dieneAromatic and Aliphatic IminesNiobium-based chiral Lewis acidPiperidinone derivativesHigh enantioselectivity dntb.gov.ua

Cyclization of Linear Amine and Amide Precursors

The formation of the piperidin-2-one ring from acyclic starting materials is a fundamental approach, offering flexibility in the introduction of substituents.

Intramolecular Hydride Transfer and Ring Closure of Amides

A notable method for the synthesis of piperidin-2-one derivatives involves the intramolecular cyclization of amides bearing a tertiary amino group through a hydride transfer mechanism. researchgate.net While a direct example for the synthesis of this compound via this specific route is not extensively documented in the reviewed literature, the cyclization of amides derived from ethenetricarboxylic acid provides a valuable precedent. researchgate.net In this process, the amides undergo efficient conversion to piperidin-2-one derivatives upon heating in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.net

The reaction proceeds via an intramolecular hydride transfer followed by ring closure. The reactivity of this transformation is influenced by the nature of the alkyl substituents on the tertiary amino group, with steric effects playing a significant role. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the mechanism of this hydride transfer and cyclization cascade. researchgate.net It has been observed that the presence of a Lewis acid is less effective for this particular transformation. researchgate.net This methodology highlights a potential pathway that could be adapted for the synthesis of this compound by designing an appropriate linear amide precursor containing a trifluoromethyl group.

A related strategy involves the intramolecular cyclization of alkene-bearing amides, which also proceeds via a hydride transfer mechanism. mdpi.com This reaction is efficient in polar solvents like DMSO and DMF; however, it is sensitive to water, which can lead to the formation of by-products. mdpi.com

Cyclization Reactions from Linear Amines to α-Trifluoromethyl Piperidinic Derivatives

The cyclization of linear amines is a versatile strategy for constructing the α-trifluoromethyl piperidine core. A comprehensive review of synthetic pathways highlights cyclization as a key method for obtaining these derivatives from non-cyclic precursors. mdpi.com One such approach is the intramolecular condensation of aminoketones and aminoesters. mdpi.com

For instance, 2-trifluoromethyllactam 93 can be synthesized in three steps from a ketoester 90. The initial reaction of the ketoester with an aniline (B41778) derivative under acidic conditions yields an imine 91. Subsequent reduction of the imine provides the corresponding δ-aminoester 92, which then undergoes cyclization under basic conditions to afford the desired lactam 93. mdpi.com

StepReactantReagents and ConditionsProduct
1Ketoester 90Aniline, p-TsOH, Toluene, refluxImine 91
2Imine 91Reductionδ-Aminoester 92
3δ-Aminoester 92NaH, THF2-Trifluoromethyllactam 93

Another strategy involves the diastereoselective cyclization of linear amino acetals, which are prepared via a nitro-Mannich reaction. The stereochemistry of the resulting piperidine is controlled during the initial diastereoselective Mannich reaction and is retained during the subsequent reductive cyclization. mdpi.com

Ugi-type Reactions for Piperidine Derivative Synthesis

The Ugi four-component condensation reaction (U-4CC) is a powerful tool in combinatorial chemistry for the rapid synthesis of α-aminoacyl amide derivatives. mdpi.com This reaction can be adapted for the synthesis of trifluoromethyl-substituted piperidine derivatives. A general approach involves the reaction of an imine, such as imine 13, with an isocyanide in the presence of trifluoroacetic acid (CF₃COOH) to form the piperidine derivative 16 through an intermediate V. mdpi.com

Furthermore, an azido-Ugi reaction can be performed using an isocyanide in the presence of trimethylsilyl (B98337) azide (B81097) (TMSN₃) in methanol to yield a tetrazole-substituted piperidine 17 via intermediate VI. mdpi.com While these examples lead to piperidine derivatives, the direct synthesis of this compound via a classic Ugi reaction would require a specific combination of starting materials that incorporate the lactam functionality, for instance, by using a keto-acid as one of the components. Tandem reactions combining the Ugi reaction with a subsequent cyclization, such as an intramolecular Diels-Alder reaction, have also been explored for the synthesis of complex heterocyclic systems. researchgate.net

Silyl-aza-Prins Reactions for Functionalized Piperidines

The silyl-aza-Prins reaction is an effective method for the synthesis of highly functionalized piperidines, including those bearing a trifluoromethyl group. mdpi.comcore.ac.uk This reaction involves the Lewis acid-mediated cyclization of an amine containing a vinylsilane moiety with an aldehyde. wordpress.com

For example, the treatment of a vinylsilyl trifluoromethyl amine 87 with ethyl glyoxylate (B1226380) in the presence of indium(III) chloride (InCl₃) leads to the formation of an iminium intermediate XV. An intramolecular attack of the vinylsilane onto the iminium ion forms intermediate XVI, which, after desilylation, yields the functionalized piperidine 88 in a 65% yield. This piperidine can then be further transformed into other highly functionalized 2-trifluoromethylpiperidine derivatives like 89. mdpi.com

The development of asymmetric versions of the aza-silyl-Prins reaction has enabled the synthesis of enantiopure piperidines and their derivatives. researchgate.netgre.ac.uk

ReactantsLewis AcidProductYield
Vinylsilyl trifluoromethyl amine 87, Ethyl glyoxylateInCl₃Piperidine 8865%

Enantioselective and Diastereoselective Synthetic Strategies

The development of stereoselective methods is crucial for accessing specific isomers of this compound, which can have distinct biological activities.

Application of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter is set, the auxiliary is removed. This strategy is a robust and reliable method for asymmetric synthesis.

In the synthesis of substituted piperidines, N-sulfinyl imines derived from chiral tert-butanesulfinamide have proven to be effective chiral auxiliaries. For instance, the deprotonation of an N-sulfinyl ketimine can form an N-sulfinyl metalloenamine. thieme-connect.com This intermediate can then undergo a Michael addition to electrophiles like α,β-unsaturated ketones. This addition proceeds with high diastereoselectivity, effectively setting the stereochemistry for what will become the piperidine ring. The resulting N-sulfinylamino ketones can be converted into the final piperidine products through a stereoselective reduction and subsequent cyclization, marking a viable pathway to 2,4,6-trialkyl-substituted piperidines. thieme-connect.com The stereocontrol is believed to arise from a cyclic transition state, with the choice of metal cation influencing the degree of diastereoselectivity. thieme-connect.com

Asymmetric Catalysis in Piperidinone Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Iridium and Rhodium-based catalysts are particularly prominent in the formation of chiral piperidones.

Iridium-Catalyzed Synthesis

Iridium catalysts are highly effective for the asymmetric hydrogenation of various unsaturated nitrogen-containing heterocycles. A notable strategy involves the asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. rsc.org This dearomatization reaction, catalyzed by a chiral iridium complex, provides access to valuable cis-configurated hydroxypiperidine esters with excellent yields and stereoselectivities (up to 96% yield, 97% ee, and >20:1 dr). rsc.org

Furthermore, iridium catalysts featuring unique (phosphoramidite,olefin) ligands have been developed for asymmetric allylic substitution reactions. nih.gov These methods can utilize unprotected allylic alcohols as substrates to form piperidines. The synergistic combination of iridium catalysis with other catalytic modes, such as chiral amine catalysis, allows for stereodivergent dual catalysis, enabling the synthesis of products with multiple, independently controlled stereocenters. nih.gov

Rhodium-Catalyzed Synthesis

Rhodium-catalyzed reactions are a cornerstone for the asymmetric synthesis of piperidinones. One powerful method is the asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. nih.gov Using a chiral bisphosphine-rhodium catalyst, this reaction can produce 4-aryl-2-piperidinones with high enantioselectivity, reaching up to 98% ee. nih.gov Similarly, a protocol using arylzinc reagents as nucleophiles in a rhodium-catalyzed asymmetric 1,4-addition has been established for synthesizing 2-aryl-4-piperidones with exceptional enantiomeric excess, often exceeding 99% ee. nih.gov

Another sophisticated approach is the rhodium-catalyzed [2+2+2] cycloaddition of silicon-containing prochiral triynes with isocyanates. rsc.org This method, employing an axially chiral monophosphine ligand, yields silicon-bridged arylpyridinones with high yields and enantioselectivities, advancing the mechanistic understanding of pyridinone synthesis. rsc.org

Table 1: Asymmetric Catalysis in Piperidinone Synthesis

Catalyst TypeReactionSubstrate ExampleLigand TypeProduct TypeYield / StereoselectivityRef
Iridium Asymmetric Hydrogenation5-Hydroxypicolinate Pyridinium SaltsChiral Phosphinecis-Hydroxypiperidine EstersUp to 96% yield, 97% ee, >20:1 dr rsc.org
Rhodium Asymmetric 1,4-Addition5,6-Dihydro-2(1H)-pyridinonesChiral Bisphosphine4-Aryl-2-piperidinonesHigh yield, up to 98% ee nih.gov
Rhodium Asymmetric 1,4-AdditionDihydro-4-oxo-pyridinecarboxylateNot Specified2-Aryl-4-piperidonesHigh yield, ≥99% ee nih.gov
Rhodium [2+2+2] CycloadditionSilicon-containing TriynesAxially Chiral MonophosphineSilicon-bridged ArylpyridinonesHigh yield and ee rsc.org

Stereodivergent Synthesis in Related Piperidin-2,6-dione Systems

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common set of starting materials, typically by changing a catalyst or a reaction parameter. This strategy offers remarkable flexibility in asymmetric synthesis.

A compelling example is the stereodivergent aldol (B89426) reactions using N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione as a substrate. mdpi.com In this system, the stereochemical outcome can be controlled by the choice of base. For instance, when synthesizing (2R,3R)-N-Benzyl-2-((S*)-1-hydroxypropyl)-3-(trifluoromethyl)-glutarimide, using lithium diisopropylamide (LDA) as the base resulted in a 94:6 diastereomeric ratio (dr), whereas using lithium bis(trimethylsilyl)amide (LHMDS) gave a 92:8 dr. mdpi.com For other products, the effect is even more pronounced; the synthesis of an anti-product with LHMDS can yield a ratio greater than 99:<1. mdpi.com This demonstrates how subtle changes in reaction conditions can selectively favor the formation of different diastereomers.

Palladium-catalyzed cycloaddition reactions also showcase the power of stereodivergent synthesis. By switching between different chiral ligands, a palladium-catalyzed [4+2] cycloaddition can be directed to produce multiple stereoisomers of complex piperidine-containing structures from the same starting materials. bohrium.com This ligand-controlled approach is a powerful tool for efficiently generating stereochemical diversity. bohrium.combeilstein-journals.org

Table 2: Stereodivergent Aldol Reaction of N-Benzyl-4-(trifluoromethyl)piperidine-2,6-dione

Aldehyde ReactantBaseProductYieldDiastereomeric Ratio (anti:syn)Ref
PropanalLDA3,7-anti-2b75%94:6 mdpi.com
PropanalLHMDS3,7-anti-2b52%92:8 mdpi.com
IsovaleraldehydeLDA3,7-anti-2c28%61:39 mdpi.com
IsovaleraldehydeLHMDS3,7-anti-2c17%>99:<1 mdpi.com
PivalaldehydeLDA3,7-anti-2d60%93:7 mdpi.com
PivalaldehydeLHMDS3,7-anti-2d26%77:23 mdpi.com

Enzymatic Resolution Approaches for Enantiopure Intermediates

Enzymatic resolution is a biocatalytic technique used to separate enantiomers from a racemic mixture. It relies on the high stereospecificity of enzymes, which catalyze a reaction on only one enantiomer, leaving the other unreacted and thus allowing for their separation. This method is widely used to produce enantiopure intermediates for pharmaceutical synthesis. acs.org

Lipases are a common class of enzymes used for this purpose. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully employed in the resolution of racemic piperidone derivatives. mdpi.com In one approach, a chemo-enzymatic strategy was used to synthesize enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. After the racemic piperidone was synthesized chemically, CAL-B was used to selectively hydrolyze one enantiomer of an acetylated precursor, yielding the desired product with high enantiomeric excess (up to 99% ee). mdpi.com

Another powerful application is dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ. This allows the racemic starting material to be theoretically converted into a single enantiomer with a yield greater than the 50% limit of classical kinetic resolution. acs.org This has been applied to the synthesis of piperidine derivatives, for example, in the enzymatic transamination of a 4-piperidone, which concurrently racemizes, to access a single desired stereoisomer with high diastereoselectivity (>10:1 dr) and enantiopurity (>99% ee). acs.org Sequential enzymatic resolutions using two different lipases with opposite enantioselectivities, such as Lipase PS and porcine pancreatic lipase (PPL), have also been used to effectively resolve racemic intermediates like N-Boc-piperidine-2-ethanol on a gram scale. researchgate.net

Chemical Transformations and Derivatizations of 6 Trifluoromethyl Piperidin 2 One

Ring-Opening Reactions for Subsequent Functionalization

Ring-closing metathesis (RCM) has been utilized as a strategic approach to synthesize trifluoromethyl-containing piperidines. acs.org This methodology involves the creation of diolefin precursors which, upon cyclization, yield functionalized piperidine (B6355638) rings. acs.org While this demonstrates the formation of the piperidine ring, the reverse reaction, ring-opening metathesis, presents a potential pathway for functionalization.

Furthermore, the lactam ring of piperidin-2-one derivatives is susceptible to opening under various conditions, providing access to linear amino acids. This strategy is particularly valuable for creating functionalized aliphatic chains that can be used in the synthesis of more complex molecules. For instance, the ring opening of related N-aryl substituted azacycles can be initiated by reagents like phosphoryl chloride, leading to the formation of new carbon-nitrogen bonds. mdpi.com

Functional Group Interconversions on the Piperidinone Ring

Hydrolysis to Trifluoromethyl-Containing Amino Acids

A significant transformation of 6-(trifluoromethyl)piperidin-2-one and its derivatives is the hydrolysis of the lactam ring to yield trifluoromethyl-containing amino acids. This process is a key step in the synthesis of novel amino acid analogs with potential biological activity. thieme-connect.com The presence of the trifluoromethyl group can influence the chemical and biological properties of the resulting amino acids.

The hydrolysis is typically achieved under acidic or basic conditions. For example, treatment with hydrochloric acid can effectively cleave the amide bond within the lactam ring. nih.gov This reaction is a fundamental transformation that converts the cyclic amide into a linear amino acid, which can then be used as a building block in peptide synthesis or for the creation of other complex molecules. The resulting amino acids are valuable as they can be incorporated into peptides to create peptidomimetics with enhanced stability and altered conformations. d-nb.info

Derivatization at Nitrogen and Carbon Centers

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the piperidinone ring is a common site for derivatization. N-alkylation and N-arylation reactions expand the chemical diversity of the this compound scaffold. These reactions typically involve the deprotonation of the nitrogen followed by reaction with an alkyl or aryl halide.

A variety of alkylating agents can be employed, including simple alkyl halides and more complex electrophiles. For instance, N-alkylation can be achieved using reagents like methyl iodide or benzyl (B1604629) bromide in the presence of a base. ugent.be N-arylation can be accomplished through coupling reactions, such as the Chan-Evans-Lam reaction, which utilizes arylboronic acids in the presence of a copper catalyst. researchgate.net These modifications are crucial for exploring the structure-activity relationships of piperidine-based compounds in drug discovery.

Reagent TypeExample ReagentReaction ConditionReference
Alkyl HalideMethyl IodideBase (e.g., NaH) ugent.be
Arylboronic AcidPhenylboronic AcidCopper(II) Acetate researchgate.net

C-Functionalization (e.g., at C3, C5 positions)

Functionalization at the carbon centers of the this compound ring, particularly at the C3 and C5 positions, allows for the introduction of additional substituents and the creation of more complex molecular architectures. These modifications can be achieved through various synthetic strategies.

One approach involves the use of organocatalysis to achieve enantioselective functionalization. For example, intramolecular aza-Michael reactions can be used to introduce substituents at the C5 position. mdpi.com Furthermore, direct C-H functionalization methods are emerging as powerful tools for the derivatization of heterocyclic compounds. nih.govprinceton.edu These reactions can, in principle, be applied to the piperidinone ring to introduce aryl or alkyl groups at specific carbon positions, although specific examples for this compound are still developing.

The ability to selectively functionalize the carbon framework of the piperidinone ring is essential for fine-tuning the steric and electronic properties of the molecule, which is often a key aspect of developing new therapeutic agents.

Role As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Trifluoromethylated Nitrogen-Containing Heterocycles

The 6-(trifluoromethyl)piperidin-2-one scaffold is a key starting point for the synthesis of a variety of trifluoromethylated nitrogen-containing heterocycles. mdpi.comresearchgate.net These heterocyclic structures are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.net The presence of the trifluoromethyl group at the α-position to the nitrogen atom imparts unique properties to the resulting molecules. researchgate.net

One common strategy involves the chemical modification of the lactam ring. For instance, the reduction of the lactam carbonyl group can lead to the corresponding piperidines. mdpi.com Furthermore, the lactam can be activated and subsequently reacted with various nucleophiles to introduce diversity at different positions of the ring. A notable application is in the synthesis of trifluoromethyl-substituted pyridines, which are important intermediates in the production of various active pharmaceutical and agrochemical ingredients. nih.gov

Ring-closing metathesis (RCM) has also been established as a viable pathway for creating trifluoromethyl-containing piperidine (B6355638) derivatives from precursors derived from this compound. acs.org This method allows for the construction of highly functionalized cyclic systems that would be challenging to access through other synthetic routes. acs.org The versatility of this approach enables the introduction of various functionalities, making it a powerful tool for generating libraries of biologically relevant compounds. acs.org

Below is a table summarizing various trifluoromethylated nitrogen-containing heterocycles synthesized using this compound or its derivatives:

Heterocycle ClassSynthetic MethodReference
α-TrifluoromethylpiperidinesReduction of lactam mdpi.com
Trifluoromethyl-substituted pyridinesMulti-step synthesis nih.gov
Functionalized piperidinesRing-closing metathesis (RCM) acs.orgnih.gov
Trifluoromethylated pyridazines[2+1]/[3+2] cycloaddition sequence researchgate.net
Tetrahydropyrrolo[2,1-b]oxazol-5-onesThree-component cyclization researchgate.net

Precursor to Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of great interest as they can be incorporated into peptides to enhance their stability and biological activity. this compound serves as a valuable precursor for the synthesis of various fluorinated amino acid derivatives, particularly those with a piperidine or related heterocyclic core. nih.gov

One approach involves the catalytic hydrogenation of unsaturated derivatives of this compound to produce trifluoromethyl-containing mimetics of amino acids like ornithine. nih.gov Additionally, the lactam can be transformed into ω-unsaturated imines, which can then undergo further reactions to yield 2-trifluoromethylpipecolic acid derivatives. mdpi.com These synthetic strategies provide access to a range of non-proteinogenic amino acids with unique structural and electronic properties.

The incorporation of trifluoromethyl groups can significantly influence the conformational preferences and biological activity of the resulting amino acid derivatives. These modified amino acids are valuable tools for studying peptide structure and function, as well as for developing novel therapeutic agents.

The following table highlights examples of fluorinated amino acid derivatives synthesized from this compound precursors:

Amino Acid DerivativeSynthetic StrategyReference
Trifluoromethyl-containing ornithine mimeticsCatalytic hydrogenation of dihydropyridin-2-ones nih.gov
2-Trifluoromethylpipecolic acid derivativesFrom ω-unsaturated imines derived from the lactam mdpi.com
Fluorinated piperidine amino acidsRing opening, reductive amination, and ring closure nih.gov

Intermediate in the Synthesis of Fluorinated Alkaloid Analogues

Alkaloids are a diverse group of naturally occurring compounds with a wide range of biological activities. The introduction of fluorine into alkaloid scaffolds can lead to analogues with improved pharmacological properties. This compound has been utilized as a key intermediate in the synthesis of fluorinated analogues of piperidine alkaloids. mdpi.com

A stereoselective route to α-trifluoromethyl analogues of piperidine alkaloids has been developed, demonstrating the utility of this building block in creating complex, chiral molecules. acs.org For instance, trifluoromethyl-substituted piperidines, which can be derived from this compound, have been used to synthesize analogues of the alkaloid pinidinol. mdpi.com This involves a multi-step synthesis that carefully controls the stereochemistry at multiple centers.

The synthesis of these fluorinated alkaloid analogues often relies on the strategic manipulation of the lactam ring and the introduction of various functional groups. The trifluoromethyl group not only influences the biological activity but can also direct the stereochemical outcome of certain reactions. The development of synthetic routes to these compounds opens up new avenues for exploring the structure-activity relationships of alkaloids and for the discovery of novel therapeutic agents.

Scaffold for Conformationally Restricted Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved stability and bioavailability. nih.govresearchgate.net Conformationally restricted scaffolds are often employed in peptidomimetic design to lock the molecule into a specific bioactive conformation, thereby enhancing its potency and selectivity. acs.org

This compound and its derivatives can serve as scaffolds for the design of conformationally restricted peptidomimetics. mdpi.com The rigid piperidine ring, when incorporated into a peptide backbone, can induce specific turns and folds, mimicking the secondary structures of natural peptides. nih.gov The presence of the trifluoromethyl group can further influence the conformational preferences and provide a metabolically stable anchor.

The design of these peptidomimetics often involves the synthesis of complex molecules where the this compound core is functionalized with amino acid side chains or other pharmacophoric groups. These molecules are then evaluated for their ability to interact with biological targets such as receptors and enzymes. The use of this scaffold allows for the systematic exploration of the conformational requirements for biological activity, aiding in the rational design of new drugs. nih.gov

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "6-(Trifluoromethyl)piperidin-2-one," offering a detailed view of the proton and carbon environments, as well as direct observation of the fluorine atoms in the trifluoromethyl group.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the "this compound" molecule. The chemical shifts (δ) and coupling constants (J) of the signals provide information about the electronic environment and connectivity of the protons.

In a typical ¹H NMR spectrum, the protons on the piperidine (B6355638) ring exhibit characteristic signals. For instance, in a related derivative, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione, the piperidinyl protons appear as a multiplet at δ 1.53 ppm, two triplets at δ 2.35 and 2.83 ppm, a doublet at δ 3.70 ppm, and a multiplet at δ 4.00 ppm. nih.gov The amide proton (NH) of the piperidinone ring typically appears as a broad singlet. For example, in 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one, the NH proton is observed as a singlet at δ 12.21 ppm. thieme-connect.com

Table 1: Representative ¹H NMR Data for "this compound" Analogs

Functional Group Chemical Shift (δ) in ppm Multiplicity
Piperidinyl-CH₂ 1.53 m
Piperidinyl-CH₂ 2.35 t
Piperidinyl-CH₂ 2.83 t
N-CH₂ 3.70 d
Piperidinyl-CH 4.00 m
NH 12.21 s

Note: Data is compiled from analogs and may vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of "this compound." The spectrum reveals the number of unique carbon atoms and their chemical environments.

The carbonyl carbon of the lactam ring is a key diagnostic signal, typically appearing significantly downfield. For instance, in a related structure, the carbonyl carbon signal is observed at δ 166.25 ppm. researchgate.net The carbon atom attached to the trifluoromethyl group shows a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. In 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one, the CF₃-bearing carbon appears as a quartet at δ 120.9 ppm with a large coupling constant (J = 271.9 Hz). thieme-connect.com The other carbons of the piperidine ring resonate at higher fields.

Table 2: Representative ¹³C NMR Data for "this compound" Analogs

Carbon Atom Chemical Shift (δ) in ppm Multiplicity (Proton-Coupled)
C=O 166.25 s
C-CF₃ 120.9 q (J ≈ 272 Hz)
Piperidine Carbons 23.28 - 48.83 Various

Note: Data is compiled from analogs and may vary based on the specific derivative and solvent used.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing the trifluoromethyl group in "this compound." nih.gov The ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, as there are no other fluorine atoms in the molecule to cause coupling.

The chemical shift of the trifluoromethyl group provides valuable information about its electronic environment. In one study, the ¹⁹F NMR signal for a trifluoromethyl group on a piperidine ring was observed at δ -72.46 ppm (as a doublet due to coupling with a nearby proton). mdpi.com In another example, 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one, the CF₃ group appears as a singlet at δ -67.0 ppm. thieme-connect.com This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety. nih.gov The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the molecular structure. researchgate.net

For chiral molecules like "this compound," determining the enantiomeric purity is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this purpose. wikipedia.orgresearchgate.net CDAs are enantiomerically pure reagents that react with both enantiomers of the analyte to form a mixture of diastereomers. wikipedia.org

Since diastereomers have different physical properties, their NMR spectra will also be different. wikipedia.org This allows for the quantification of each enantiomer in the original mixture. A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org When reacted with a chiral amine or alcohol, it forms diastereomeric esters or amides that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. wikipedia.org Another approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the analyte, leading to separate NMR signals for each enantiomer. researchgate.net The use of palladium-based chiral probes in ¹⁹F NMR has also been shown to be effective for the enantiodifferentiation of N-heterocycles. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and study the fragmentation patterns of "this compound." High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

In a typical mass spectrum, the molecular ion peak [M+H]⁺ is observed, corresponding to the protonated molecule. For example, the calculated mass for the protonated form of a related compound, C₁₅H₁₃N₂O₅S, is 333.0540, with the found value being 333.0539. rsc.org The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule may fragment in predictable ways, such as the loss of the trifluoromethyl group or cleavage of the piperidine ring, helping to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound." The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Key characteristic absorption bands for "this compound" include:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl group in the lactam ring. thieme-connect.com

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group. thieme-connect.com

For instance, in a similar compound, 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one, IR (KBr) spectroscopy showed bands at 3425, 3308 cm⁻¹ (NH₂), and 1639 cm⁻¹ (C=O). thieme-connect.com

Table 3: Characteristic IR Absorption Frequencies for "this compound"

Functional Group Absorption Range (cm⁻¹)
N-H Stretch 3200-3400
C=O Stretch (Lactam) 1650-1680
C-F Stretch 1100-1300

Note: The exact frequencies can vary depending on the sample preparation and molecular environment.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This methodology provides precise information regarding bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule in the solid state. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be employed to determine the absolute configuration of the stereocenters.

The determination of the absolute configuration is another vital application of X-ray crystallography for chiral molecules like substituted 6-(trifluoromethyl)piperidin-2-ones. The presence of a chiral center at the C6 position (and potentially others depending on substitution) gives rise to enantiomers. When a single enantiomer of a chiral compound is crystallized, and the crystal belongs to a suitable space group, anomalous dispersion effects can be used to determine its absolute stereochemistry. This has been demonstrated for other trifluoromethyl-substituted piperidine derivatives.

The crystallographic data obtained from such studies are typically presented in detailed tables, which include unit cell parameters, space group, and atomic coordinates. Below are illustrative tables representing the type of data generated from an X-ray crystallographic experiment on a related piperidinone derivative.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₃H₁₂ClF₃N₂O₃
Formula Weight336.70
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 9.9087(5) Åb = 21.7843(10) Åc = 10.2512(6) Åβ = 94.749(5)°
Volume2205.2(2) ų
Z4
Density (calculated)1.013 Mg/m³
Absorption Coefficient0.201 mm⁻¹
F(000)688

Note: Data presented is for an illustrative, related compound, (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one, to demonstrate the nature of crystallographic data.

Table 2: Selected Bond Lengths and Angles

BondLength (Å)BondAngle (°)
C2-N11.465(3)C6-N1-C2115.2(2)
N1-C61.472(3)O1-C2-N1122.5(2)
C2-O11.234(3)O1-C2-C3120.3(2)
C5-C61.528(4)N1-C6-C5110.1(2)
C6-C7(CF₃)1.512(4)N1-C6-C7109.8(2)

Note: Data is hypothetical and for illustrative purposes to represent typical bond lengths and angles in a this compound ring system.

Computational and Theoretical Investigations of 6 Trifluoromethyl Piperidin 2 One Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of piperidone derivatives. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and various reactivity descriptors, providing a foundational understanding of the molecule's intrinsic characteristics.

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For piperidine (B6355638) rings, this is particularly important for establishing the preferred conformation, which is often a slightly distorted chair form. nih.gov The substituents on the piperidine ring generally adopt equatorial orientations to minimize steric hindrance. nih.govresearchgate.net

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Substituted Piperidin-4-one Derivative This table illustrates the typical agreement between DFT-calculated and experimentally determined structural data. A similar approach would be used for 6-(trifluoromethyl)piperidin-2-one derivatives.

ParameterDFT/B3LYP/6-31+G(d)Experimental (X-ray)
Bond Length (N1-C5)1.46 Å1.47 Å
Bond Length (C-O)1.23 Å1.22 Å
Bond Angle (C-N-C)115.8°116.2°
Dihedral Angle (A/B)66.2°65.5°
(Data adapted from similar piperidone structures) researchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In piperidone derivatives, the electron density in the HOMO is often dispersed over the main piperidone fragment, while the LUMO is concentrated on specific regions, indicating the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov For this compound, the strong electron-withdrawing nature of the CF₃ group is expected to lower the energies of both the HOMO and LUMO and influence their distribution, thereby modulating the molecule's reactivity profile.

Table 2: Calculated FMO Properties for Piperidone Derivatives This table provides an example of FMO data obtained from DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
TBTBP-7.077-3.0953.982
FSTBP-7.163-3.1753.988
NSTBP-7.249-3.3973.852
OTBPS-7.238-3.2164.021
(Data sourced from a study on substituted piperidin-4-ones) nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the intuitive Lewis structure concept. uni-muenchen.defaccts.de This method is invaluable for quantitatively assessing intramolecular and intermolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netresearchgate.net

Mechanistic Studies of Chemical Transformations (e.g., Hydride Transfer, Cyclization Pathways)

Theoretical calculations are instrumental in elucidating the mechanisms of complex chemical reactions. For piperidine derivatives, this includes studying pathways for their formation and subsequent functionalization.

Hydride Transfer: Hydride transfer is a fundamental step in many organic reactions. Organoborane catalysts like B(C₆F₅)₃ are known to mediate hydride abstraction from C(sp³)–H bonds adjacent to a nitrogen atom, generating an iminium borohydride (B1222165) intermediate. thieme-connect.comacs.org This reactive species can then undergo further transformations. Computational studies can map the reaction pathway, identify transition states, and calculate activation energies, providing a thermodynamic and kinetic rationale for the observed reactivity. researchgate.net In the context of this compound, hydride abstraction could be a key step in dehydrogenation or functionalization reactions at the C3 or C5 positions.

Cyclization Pathways: The synthesis of the piperidine ring itself often involves a critical cyclization step. For instance, reductive cyclization of ketoxime acetates mediated by systems like NH₄I/Na₂S₂O₄ has been developed to access substituted pyridines. orgsyn.org Another strategy involves the cascade trifluoromethylation of alkenes followed by cyclization to yield trifluoromethylated nitrogen heterocycles. beilstein-journals.org DFT calculations can model these cyclization pathways, comparing the feasibility of different routes and explaining the observed regioselectivity, such as why a particular atom attacks another specific site to close the ring.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the structure, stability, and biological activity of molecules. The introduction of a trifluoromethyl group can significantly influence these interactions. frontiersin.org

Intramolecular Hydrogen Bonding: In certain conformations, derivatives of this compound could form intramolecular hydrogen bonds. For example, a substituent with a hydrogen bond donor at the C3 position could interact with the carbonyl oxygen (O=C) or the fluorine atoms of the CF₃ group. NBO and Atoms in Molecules (AIM) analyses are computational tools used to identify and quantify the strength of such interactions. acs.org

Intermolecular Hydrogen Bonding: In the solid state or in solution, molecules of this compound can associate through intermolecular hydrogen bonds. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. Furthermore, the polarized C-H bonds and the fluorine atoms of the CF₃ group can also participate in weaker C-H···O and C-H···F hydrogen bonds, respectively. acs.org These interactions are crucial for crystal packing and can be studied computationally by analyzing dimers or larger clusters of the molecule. acs.org Studies on related fluorinated compounds have shown that the fluorine atom's high electronegativity can strengthen hydrogen bonds formed by adjacent N-H groups. frontiersin.org

Prediction and Rationalization of Stereochemical Outcomes

Many synthetic routes leading to piperidine derivatives create one or more stereocenters. Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcome of these reactions.

By modeling the transition states of competing reaction pathways, chemists can determine which one is lower in energy and therefore more likely to occur. This approach has been used to explain the high diastereoselectivity observed in boron-mediated aldol (B89426) reactions, where a Zimmerman–Traxler-like transition state is invoked. thieme-connect.com For reactions involving this compound derivatives, DFT calculations could be used to model the approach of a reagent to the piperidine ring.

The conformational preferences dictated by the trifluoromethyl group are key to this analysis. The steric bulk and electronic effects of the CF₃ group can direct an incoming reagent to a specific face of the molecule, leading to a predictable stereochemical outcome. beilstein-journals.orgresearchgate.net For example, in the diastereo- and enantioselective α-(trifluoromethyl)allylation to form piperidines, the stereochemical outcome is dictated by the catalyst and the specific transition state assembly, all of which can be modeled computationally. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.